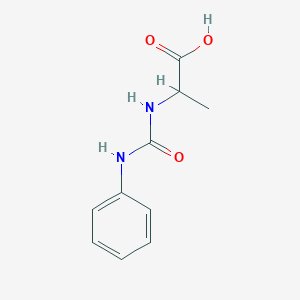

N-(Anilinocarbonyl)alanine

説明

Structure

3D Structure

特性

IUPAC Name |

2-(phenylcarbamoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7(9(13)14)11-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H2,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIUEMANOAFYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application As a Versatile Synthetic Building Block:

Precursor in the Synthesis of Natural Product Analogues: No specific examples were found in published literature where N-(Anilinocarbonyl)alanine was utilized as a starting material or key intermediate in the synthesis of analogues of natural products.

Intermediate in the Formation of Bioactive Heterocyclic Compounds: The role of this compound as an intermediate in the synthesis of bioactive heterocyclic structures is not documented in accessible research papers or reviews.

Application in the Synthesis of Pharmaceutical Intermediates (e.g., Statin Pathway): There is no evidence in the scientific literature to suggest that this compound is employed as an intermediate in the synthetic pathways of major pharmaceuticals, such as those in the statin class of drugs.

Development of Chemical Probes and Ligands for Biological Systems:

Design of Receptor Agonists and Antagonists: A review of medicinal chemistry and pharmacology literature did not uncover any instances of N-(Anilinocarbonyl)alanine being used as a scaffold or pharmacophore in the design and synthesis of receptor agonists or antagonists.

Exploration of Structure-Activity Relationships (SAR): Consequently, without primary research on its biological activity, there are no published Structure-Activity Relationship (SAR) studies involving this compound to analyze how modifications to its structure affect biological outcomes.

Advanced Analytical and Spectroscopic Characterization of N Anilinocarbonyl Alanine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(Anilinocarbonyl)alanine, providing detailed information about the chemical environment of each atom. Due to the limited availability of direct spectral data for this compound in published literature, the following analyses are based on expected chemical shifts and coupling patterns derived from analogous compounds, such as N-acyl and N-carbamoyl amino acids.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the alanine (B10760859) residue and the anilino group. The spectrum would provide key information on the connectivity of the molecule through chemical shifts, signal multiplicities (splitting patterns), and integration values.

The expected ¹H NMR signals for this compound are:

Alanine CH₃: A doublet in the upfield region, typically around 1.3-1.5 ppm, due to coupling with the adjacent methine proton.

Alanine α-CH: A quartet (or multiplet) further downfield, expected in the range of 4.2-4.6 ppm. Its multiplicity arises from coupling to both the methyl protons and the adjacent NH proton.

Amide NH (Alanine): A broad singlet or doublet, the chemical shift of which is highly dependent on the solvent and concentration, but could be expected in the 6.0-8.0 ppm region.

Urea (B33335) NH (Anilino): Another broad singlet, typically more downfield than the amide NH, potentially in the 8.0-9.5 ppm range.

Aromatic Protons (Anilino): A set of signals in the aromatic region (7.0-7.6 ppm). The ortho, meta, and para protons of the phenyl ring will likely appear as distinct multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | 1.3 - 1.5 | Doublet |

| α-CH | 4.2 - 4.6 | Quartet/Multiplet |

| Amide NH | 6.0 - 8.0 | Broad Singlet/Doublet |

| Urea NH | 8.0 - 9.5 | Broad Singlet |

| Aromatic CH | 7.0 - 7.6 | Multiplets |

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule. For this compound, distinct resonances are expected for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the alanine moiety.

The anticipated ¹³C NMR signals are:

Alanine CH₃: An upfield signal around 17-20 ppm.

Alanine α-CH: A signal in the range of 50-55 ppm.

Aromatic Carbons: A series of signals between 118-140 ppm. The carbon attached to the nitrogen (ipso-carbon) would be at the lower field end of this range.

Urea C=O: The carbonyl carbon of the urea functional group is expected to resonate in the region of 155-160 ppm.

Carboxylic Acid C=O: The carboxylic acid carbonyl carbon would appear at the most downfield position, typically around 170-175 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 17 - 20 |

| α-CH | 50 - 55 |

| Aromatic C | 118 - 140 |

| Urea C=O | 155 - 160 |

| Carboxylic Acid C=O | 170 - 175 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the structure of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, a cross-peak between the α-CH and the CH₃ protons of the alanine residue would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These experiments establish correlations between protons and their directly attached carbons. For example, an HSQC spectrum would show a cross-peak connecting the α-CH proton signal with the α-C carbon signal.

Vibrational Spectroscopy: Infrared (IR) Analysis of Urea and Amide Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the carboxylic acid, the secondary amide, and the urea moiety.

The IR spectrum would be characterized by the following absorption bands:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

N-H Stretch (Amide and Urea): Sharp to moderately broad peaks in the 3200-3400 cm⁻¹ region.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

C=O Stretch (Amide I band): A strong absorption typically between 1630-1680 cm⁻¹.

C=O Stretch (Urea): A strong absorption around 1640-1670 cm⁻¹.

N-H Bend (Amide II band): A medium to strong band in the 1510-1570 cm⁻¹ region.

C-N Stretch: Absorptions in the 1200-1400 cm⁻¹ range.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Amide & Urea | N-H Stretch | 3200 - 3400 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Urea | C=O Stretch | 1640 - 1670 |

| Amide | N-H Bend (Amide II) | 1510 - 1570 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight.

Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the parent ion. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways for this compound would include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of carbon dioxide (CO₂) from the carboxylic acid group.

Cleavage of the amide bond between the alanine and the anilinocarbonyl group.

Fragmentation of the urea linkage.

Loss of the alanine side chain.

Analysis of N-acyl amino acids by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has shown characteristic fragmentation patterns that can be used for their quantification and identification.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing amino acid derivatives. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. Since this compound is a chiral molecule, chiral HPLC would be necessary to separate its enantiomers. Polysaccharide-based chiral stationary phases have been successfully used for the enantiomeric resolution of chiral amines and α-amino acid esters. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and for preliminary purity assessment. For this compound, a silica gel plate with a solvent system such as ethyl acetate/hexane or dichloromethane (B109758)/methanol would be suitable. The spots can be visualized using UV light or by staining with an appropriate reagent.

The separation of amino acids as their phenylthiocarbamyl derivatives by normal and reversed-phase thin-layer chromatography has been demonstrated, indicating the feasibility of these methods for this compound.

High Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. However, as amino acid derivatives, these compounds may lack a strong chromophore, making detection by standard UV-Vis detectors challenging at low concentrations. To overcome this, pre-column derivatization is a widely adopted strategy. springernature.comshimadzu.com This process involves reacting the analyte with a derivatizing agent to attach a molecule (a chromophore or fluorophore) that is easily detectable, thereby enhancing sensitivity and selectivity. springernature.com

Derivatization serves multiple purposes:

Enhanced Detection: It introduces covalently bound chromophores or fluorophores necessary for photometric or fluorometric detection. springernature.com

Improved Separation: The derivatization can alter the polarity of the analyte, improving its interaction with the stationary phase and leading to better resolution, particularly in reverse-phase HPLC (RP-HPLC). springernature.com

Common derivatization reagents used for amino acids and their derivatives, which are applicable to this compound, include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent). springernature.comshimadzu.com The choice of reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the presence of primary or secondary amine groups. For instance, OPA reacts with primary amines in the presence of a thiol, while FMOC can react with both primary and secondary amines. shimadzu.com

Table 1: Common Derivatization Reagents for HPLC Analysis of Amino Acid Derivatives

| Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method | Key Advantages |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | High sensitivity, fast reaction |

| 9-Fluorenylmethyl chloroformate | FMOC | Primary & Secondary Amines | Fluorescence | Stable derivatives |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | --- | Chiral amines/amino acids | UV-Vis | Chiral separation |

The derivatization procedure is often automated in modern HPLC systems, occurring just before injection onto the column, which ensures high reproducibility and throughput. shimadzu.com

Hyphenated Techniques (e.g., LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer superior analytical power. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, providing high sensitivity and selectivity. researchgate.netnih.gov This technique combines the powerful separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the definitive identification and quantification of analytes based on their mass-to-charge ratio (m/z). mdpi.com

LC-MS analysis of N-acyl amino acids, a class that includes this compound, is often performed using a reverse-phase C18 column with a mobile phase gradient, for instance, of water and acetonitrile containing additives like formic acid or ammonium acetate to improve ionization. mdpi.comnih.gov While derivatization is not strictly necessary for MS detection, it can be employed to improve chromatographic separation and ionization efficiency. mdpi.com

The primary advantages of LC-MS, especially tandem mass spectrometry (LC-MS/MS), include:

High Selectivity: By monitoring specific precursor-to-product ion transitions, LC-MS/MS can selectively detect the target analyte even in complex matrices, minimizing interferences. mdpi.com

High Sensitivity: Limits of quantification (LOQs) can reach low levels, often in the range of nanograms per milliliter (ng/mL). mdpi.com

Structural Information: The fragmentation pattern observed in the mass spectrometer can provide valuable structural information about the molecule.

A typical LC-MS/MS method for a related N-acyl amino acid demonstrates the conditions that could be adapted for this compound.

Table 2: Example LC-MS/MS Parameters for N-Acyl Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| Column | Zorbax XDB C18 (4.6 × 75 mm, 3.5 µm) nih.gov |

| Mobile Phase A | Water with 13 mM ammonium acetate and 1% formic acid nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 1 mL/min nih.gov |

| Column Temperature | 40 °C nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

This combination of an effective sample clean-up, chromatographic separation, and specific mass spectral transitions allows for a highly selective and sensitive analytical procedure. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This method provides unambiguous information on bond lengths, bond angles, and conformation, which is crucial for understanding the molecule's structure and its interactions in the solid state.

For a compound like this compound, obtaining single crystals of suitable quality is the first critical step. Once crystals are grown, they are exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of related alanine-containing organic salts provides insight into the type of structural information that can be obtained. For example, the analysis of L-alanine alaninium nitrate (LAAN) crystals revealed its crystal system, space group, and unit cell dimensions. researchgate.net

Table 3: Illustrative Crystallographic Data from an Alanine-Containing Compound (L-alanine alaninium nitrate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁ (Monoclinic reported in another study) | researchgate.net |

| Unit Cell Parameter (a) | 12.303 Å | researchgate.net |

| Unit Cell Parameter (b) | 11.980 Å | researchgate.net |

| Unit Cell Parameter (c) | 5.756 Å | researchgate.net |

This data defines the basic repeating unit of the crystal lattice and is the foundation for a complete structural solution. For this compound, such an analysis would confirm its molecular geometry, reveal details about hydrogen bonding networks, and describe how the molecules pack together in the crystal.

Computational Chemistry and Theoretical Investigations of N Anilinocarbonyl Alanine Systems

Quantum Chemical Studies: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. Application of DFT to N-(Anilinocarbonyl)alanine would enable a detailed exploration of its fundamental chemical properties.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By locating the transition state structures—the highest energy points along a reaction coordinate—researchers can calculate activation energies and gain a deeper understanding of reaction kinetics. At present, specific DFT studies on the reaction mechanisms and transition states involving this compound have not been reported in the literature.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures. DFT methods can be used to compute infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). For this compound, such calculations would help assign spectral features and understand how its structure influences its spectroscopic signature. Currently, there are no published studies that specifically predict the spectroscopic parameters of this compound using DFT.

Conformational Analysis and Torsional Barriers

The three-dimensional structure of a molecule is critical to its function. This compound possesses several rotatable bonds, leading to a complex conformational landscape. DFT calculations can be used to identify stable conformers and the energy barriers for rotation around key bonds (torsional barriers). This information is crucial for understanding the molecule's flexibility and preferred shapes in different environments. To date, detailed conformational analyses and calculations of torsional barriers for this compound using DFT are not available in scientific publications.

Hypothetical DFT Data for this compound

| Computational Study Type | Potential Information Yielded | Status of Research |

|---|---|---|

| Reaction Mechanism Analysis | Activation energies, transition state geometries for synthesis or degradation pathways. | No specific studies found. |

| Spectroscopic Prediction | Calculated IR, NMR, and UV-Vis spectra for structural verification. | No specific studies found. |

| Conformational Analysis | Identification of low-energy conformers and rotational energy barriers. | No specific studies found. |

Molecular Modeling and Dynamics Simulations

While quantum chemical methods focus on the electronic structure, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their interactions with other molecules and their collective properties.

Ligand-Receptor Interaction Studies

If this compound has potential biological activity, understanding its interaction with protein receptors is key. Molecular docking, a common molecular modeling technique, could predict the preferred binding orientation of this compound within a receptor's active site. Following docking, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor complex, helping to assess the stability of the interaction and identify key intermolecular forces, such as hydrogen bonds and hydrophobic interactions. There is currently no published research detailing ligand-receptor interaction studies of this compound.

Computational Design of Alanine-Based Molecular Scaffolds

The computational design of molecular scaffolds based on alanine (B10760859) and its derivatives, such as this compound, leverages the unique properties of the alanine residue to build novel peptides and proteins with tailored functions. Alanine's small, non-polar methyl side chain provides a neutral and structurally versatile building block, allowing it to be incorporated into various secondary structures without introducing significant steric hindrance or complex interactions. This makes it an ideal candidate for computational design protocols that aim to create scaffolds with predefined three-dimensional structures. nih.gov

Computational approaches enable the de novo design of peptides, where sequences are built from scratch to adopt specific folds, such as α-helices or β-sheets. mdpi.com These methods can engineer self-assembling peptides that form larger, ordered structures like fibrils or vesicles, which have applications in biomaterials and synthetic biology. nih.govrsc.org The design process often involves sophisticated algorithms that explore vast sequence and conformational spaces to identify candidates with high stability and the desired structural properties. rsc.org By using alanine as a foundational component, these computational models can focus on the backbone conformation and the effects of other strategically placed functional residues, streamlining the design of complex molecular architectures. mdpi.com

Structure-based design is a rational approach in computational chemistry that relies on the three-dimensional structure of a molecular target to design new molecules with high affinity and specificity. longdom.orgnih.gov The fundamental principle is analogous to a "lock-and-key" model, where the target protein or receptor (the lock) has a specific binding site, and the designed molecule (the key) is computationally crafted to fit precisely into that site. longdom.org This process is iterative and begins with obtaining a high-resolution 3D structure of the target, typically through experimental methods like X-ray crystallography or NMR spectroscopy, or computational techniques such as homology modeling. ijpsjournal.comcore.ac.uk

Once the structure is known, computational tools are used to analyze the binding site's geometry, volume, and physicochemical properties (e.g., hydrophobicity, charge distribution). A key technique in this stage is molecular docking, which predicts the preferred orientation and conformation of a ligand when bound to the target. ijpsjournal.comdrugdesign.org Docking algorithms use scoring functions to estimate the binding affinity, allowing for the virtual screening of large compound libraries to identify promising candidates. nih.gov The design process continues with the optimization of these initial hits by modifying their chemical structures to improve interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—with the target, thereby enhancing binding potency and selectivity. drugdesign.org This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. longdom.org

Alanine scanning mutagenesis is a powerful technique used to determine the contribution of individual amino acid residues to the stability and function of a protein, particularly at protein-protein interfaces. unipa.it The core concept involves systematically replacing specific amino acid residues with alanine. Alanine is chosen because its small, chemically inert methyl side chain removes the original side chain's functionality beyond the β-carbon without significantly altering the protein's backbone conformation or introducing major steric clashes. oup.com By comparing the binding affinity of the mutated protein to the wild-type, researchers can quantify the energetic contribution of the original residue's side chain. Residues whose mutation to alanine causes a significant loss in binding affinity are identified as "hot spots." unipa.it

Computationally, this process is simulated to predict changes in binding free energy (ΔΔG) upon mutation. Several methods are employed, with varying levels of accuracy and computational cost. oup.com A widely used approach is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or its variant, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). oup.comacs.org These methods calculate the free energy by combining molecular mechanics energy terms with a continuum solvation model. oup.com More rigorous, but computationally intensive, methods like Thermodynamic Integration (TI) can also be used. acs.org These computational scanning techniques allow for a systematic analysis of entire protein interfaces, efficiently identifying critical residues and guiding experimental efforts in protein engineering and drug design. acs.orgulisboa.pt

Data Tables

Table 1: Comparison of Computational Methods for Alanine Scanning Mutagenesis This table provides an overview of common computational methods used to predict the change in binding free energy (ΔΔG) upon alanine mutation.

| Method | Principle | Relative Accuracy | Computational Cost |

| MM/PBSA | Molecular Mechanics with Poisson-Boltzmann Surface Area solvation model. Calculates free energy from a single simulation trajectory of the complex. | Moderate | Low to Moderate |

| MM/GBSA | Molecular Mechanics with Generalized Born Surface Area solvation model. Similar to MM/PBSA but uses a different implicit solvent model. | Moderate | Low |

| Thermodynamic Integration (TI) | A rigorous free energy perturbation method that calculates the free energy difference by slowly 'transforming' the wild-type residue into alanine over a series of simulations. | High | Very High |

Data synthesized from multiple sources for illustrative purposes. oup.comacs.orgulisboa.pt

Table 2: Theoretical Conformational Analysis of Alanine Dipeptide in Solution The alanine dipeptide (N-acetyl-L-alanine-N'-methylamide) is a common model system for studying peptide backbone conformations, analogous to this compound. This table shows the relative free energies of its principal conformers in an aqueous solution as determined by computational studies.

| Conformer | Dihedral Angles (φ, ψ) | Relative Free Energy (ΔW, kcal/mol) | Description |

| β/C5 | (~ -160°, ~ 170°) | 0.0 | Extended β-strand like conformation |

| C7eq | (~ -80°, ~ 70°) | 0.9 | Equatorial C7 intramolecular hydrogen bond |

| αR | (~ -70°, ~ -40°) | 1.5 | Right-handed α-helical region |

| αL | (~ 60°, ~ 50°) | 2.7 | Left-handed α-helical region |

| C7ax | (~ 70°, ~ -70°) | 3.2 | Axial C7 intramolecular hydrogen bond |

Data adapted from computational simulations of alanine dipeptide in aqueous solution. rutgers.eduacs.org

In-depth Analysis of this compound Reveals a Scarcity of Published Research in Key Chemical Science Applications

A thorough investigation into the scientific literature and chemical databases for the compound this compound reveals a significant lack of published research detailing its application in several key areas of chemical science. Despite its availability from commercial chemical suppliers, extensive searches did not yield specific studies demonstrating its use as a versatile synthetic building block or in the development of chemical probes and ligands for biological systems, as outlined in the requested article structure.

The intended focus of the article was to explore the utility of this compound in specialized fields of synthetic and medicinal chemistry. However, there is no readily available scientific literature to substantiate its role in the following specific areas:

Research Applications and Utility of N Anilinocarbonyl Alanine in Chemical Science

Contributions to Peptide Chemistry and Biomaterial Science

The unique structural features of N-(Anilinocarbonyl)alanine, specifically the presence of a phenylurea moiety attached to the alpha-amino group of alanine (B10760859), suggest its potential as a valuable building block in the fields of peptide chemistry and biomaterial science. While direct experimental studies on the incorporation of this compound are limited in the reviewed literature, its structure allows for informed hypotheses regarding its utility in creating novel peptide mimetics, oligomers, and functional polymer systems.

Peptide mimetics are designed to replicate the biological activity of natural peptides but with enhanced stability, bioavailability, and receptor selectivity. The incorporation of non-natural amino acids is a key strategy in the development of these compounds. This compound, with its N-substituted ureido linkage, offers a distinct modification to the peptide backbone.

The introduction of the anilinocarbonyl group can be expected to influence the conformational properties of the resulting peptide chain. The urea (B33335) bond is known to be a strong hydrogen bond donor and acceptor, which could lead to the formation of stable secondary structures, such as turns and helices, within a peptide mimetic. This is a critical aspect in mimicking the bioactive conformation of a natural peptide.

Furthermore, the phenyl group provides a site for potential π-π stacking interactions, which can contribute to the stabilization of folded structures in oligomers. Self-assembling peptides, for instance, often rely on such non-covalent interactions to form ordered nanostructures like fibrils and hydrogels. nih.govnih.gov The inclusion of this compound residues could, therefore, be explored for the design of novel self-assembling biomaterials.

A structurally related compound, N-phenyl-l-alanine, has been utilized in the synthesis of dipeptides for solid-phase peptide synthesis, demonstrating the feasibility of incorporating N-aryl amino acids into peptide chains. researchgate.net This suggests that synthetic routes for incorporating this compound into peptide sequences are likely achievable using established peptide synthesis methodologies. nih.govyoutube.com

Table 1: Potential Effects of this compound Incorporation on Peptide Mimetic Properties

| Feature | Potential Influence of this compound | Rationale |

| Conformational Rigidity | Increased | The planar nature of the urea group and potential for intramolecular hydrogen bonding can restrict backbone flexibility. |

| Secondary Structure Propensity | Promotion of Turns/Helices | The hydrogen bonding capabilities of the urea moiety can stabilize specific secondary structures. |

| Self-Assembly | Enhanced | The aromatic phenyl group can participate in π-π stacking interactions, driving the formation of ordered oligomeric structures. nih.gov |

| Proteolytic Stability | Increased | The modification of the N-terminus is a common strategy to block degradation by exopeptidases. |

The field of polymer chemistry increasingly utilizes bio-inspired monomers to create materials with specific functionalities and controlled architectures. Amino acid-based polymers are of particular interest due to their biocompatibility and potential for biodegradability. This compound could serve as a functional monomer in the synthesis of novel polymer systems.

The reactive carboxylic acid group of this compound allows for its polymerization through various condensation methods. More advanced techniques, such as ring-opening polymerization of N-carboxyanhydrides (NCAs), could also be adapted for this monomer, offering precise control over the polymer's molecular weight and architecture. nih.gov

The incorporation of this compound into a polymer backbone would introduce the phenylurea functionality as a repeating side chain. This could impart unique properties to the resulting polymer. For example, the hydrogen bonding capabilities of the urea groups could lead to the formation of physically cross-linked networks, resulting in the development of hydrogels or elastomers.

Furthermore, this compound could be used as a comonomer in the synthesis of block copolymers. frontiersin.orgharth-research-group.orgnih.govrsc.org By combining a block composed of this compound with a block of a different polymer, materials with microphase-separated morphologies and tunable properties could be achieved. For example, an amphiphilic block copolymer could be created that self-assembles in solution to form micelles or vesicles, which have applications in drug delivery.

Table 2: Hypothetical Polymer Architectures Incorporating this compound

| Polymer Architecture | Potential Synthetic Strategy | Key Features and Potential Applications |

| Homopolymer | Polycondensation or Ring-Opening Polymerization | Material with high hydrogen bonding capacity; potential for use in hydrogels, adhesives, or coatings. |

| Random Copolymer | Copolymerization with other functional monomers | Tuning of properties such as solubility, thermal stability, and mechanical strength. |

| Block Copolymer | Sequential monomer addition via controlled polymerization techniques (e.g., RAFT, ATRP) | Self-assembly into ordered nanostructures (micelles, vesicles); applications in nanotechnology and drug delivery. nih.gov |

| Graft Polymer | Grafting this compound onto a polymer backbone | Modification of surface properties of materials to enhance biocompatibility or cell adhesion. |

Future Perspectives and Emerging Research Avenues for N Anilinocarbonyl Alanine

Advancements in Asymmetric Synthesis and High-Throughput Methodologies

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different enantiomers can exhibit vastly different biological activities. For N-(Anilinocarbonyl)alanine, the development of efficient asymmetric synthetic routes is crucial for accessing stereochemically pure forms of the compound and its derivatives.

Recent advancements in catalysis offer promising avenues for the asymmetric synthesis of α-amino acids and their derivatives. surrey.ac.uk Organocatalysis, in particular, has emerged as a powerful tool for enantioselective synthesis, providing an alternative to traditional metal-based catalysts. nih.gov Chiral catalysts, such as those derived from proline and other natural amino acids, can facilitate stereoselective transformations under mild conditions. The application of such catalysts to the synthesis of this compound could enable the production of enantiomerically pure (R)- and (S)-forms, which is essential for detailed biological evaluation. Furthermore, the development of novel chiral catalysts continues to be an active area of research, with the potential for even greater efficiency and selectivity.

In parallel with advancements in synthesis, high-throughput methodologies are becoming increasingly important for accelerating the discovery and optimization of new compounds. Automated systems can be employed for the rapid synthesis and screening of libraries of this compound derivatives with diverse substitutions on the aniline (B41778) ring or the alanine (B10760859) backbone. While direct high-throughput synthesis methods for this specific compound are not yet widely reported, analogous automated methods for enriching newly synthesized proteins, which utilize urea (B33335) in the process, highlight the potential for adapting such technologies. researchgate.net High-throughput screening techniques can then be used to evaluate the biological activity or material properties of these derivatives, enabling the rapid identification of lead compounds for further development.

| Synthetic Approach | Key Features | Potential Impact on this compound |

| Asymmetric Organocatalysis | Use of small organic molecules as catalysts; mild reaction conditions; high enantioselectivity. | Efficient production of enantiomerically pure (R)- and (S)-N-(Anilinocarbonyl)alanine for stereospecific studies. |

| Metal-based Catalysis | High catalytic activity and turnover numbers; potential for novel bond formations. | Access to a wider range of structurally complex derivatives of this compound. |

| High-Throughput Synthesis | Automation of reaction setup, purification, and analysis. | Rapid generation of libraries of this compound analogs for screening and structure-activity relationship studies. |

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can be leveraged to accelerate the design and discovery of novel this compound derivatives with desired properties.

Machine learning models can be trained on existing datasets of molecules to predict their biological activity, physicochemical properties, or material characteristics. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their observed biological effects. researchgate.net These models can then be used to virtually screen large libraries of candidate compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods.

Furthermore, generative AI models can be employed to design entirely new this compound derivatives with optimized properties. nih.gov By learning the underlying patterns in chemical space, these models can propose novel molecular structures that are likely to possess the desired characteristics. This de novo design approach has the potential to uncover innovative compounds that may not be conceived through conventional medicinal chemistry strategies. The application of AI and ML in catalyst design also holds promise for identifying optimal catalysts for the asymmetric synthesis of this compound, further enhancing the efficiency of its production. acs.orgnih.gov

| AI/ML Application | Description | Relevance to this compound |

| Predictive Modeling (QSAR) | Develops models to predict activity/properties based on molecular structure. | Virtual screening of this compound derivatives to identify promising candidates for synthesis. |

| Generative Models | Designs novel molecules with desired properties. | De novo design of this compound analogs with enhanced biological activity or material performance. |

| Catalyst Design | Predicts the performance of catalysts for specific chemical reactions. | Identification of optimal catalysts for the efficient and stereoselective synthesis of this compound. |

Development of Novel Biofunctional Materials based on Urea-Substituted Alanine Scaffolds

The inherent self-assembly properties of urea-containing molecules make this compound an attractive building block for the development of novel biofunctional materials. The urea moiety can participate in extensive hydrogen bonding networks, driving the formation of ordered supramolecular structures such as nanofibers, hydrogels, and scaffolds. nih.gov

Alanine derivatives have been shown to form hydrogels, which are highly hydrated, three-dimensional polymer networks with applications in drug delivery and tissue engineering. researchgate.netduke.edu The incorporation of the anilinocarbonyl group into the alanine structure is expected to enhance its self-assembly propensity and modulate the mechanical properties of the resulting hydrogels. These materials could be designed to encapsulate therapeutic agents, providing a sustained release profile, or to serve as scaffolds that mimic the extracellular matrix, supporting cell growth and tissue regeneration. rsc.org

The functionalization of these scaffolds with bioactive molecules, such as peptides or growth factors, can further enhance their biological performance. For example, scaffolds based on urea-substituted alanines could be designed to promote the adhesion and proliferation of specific cell types, guiding the formation of new tissue. acs.org The biocompatibility and biodegradability of such materials would be key considerations in their design, with the potential to create advanced platforms for regenerative medicine. researchgate.net Research into urea-modified self-assembling peptide amphiphiles has demonstrated that the inclusion of urea bonds can be a useful strategy for controlling the morphology and mechanical properties of the resulting nanostructures. bohrium.commdpi.com

| Material Type | Key Properties | Potential Applications |

| Hydrogels | High water content; tunable mechanical properties; biocompatibility. | Controlled drug delivery; scaffolds for tissue engineering. |

| Nanofibers | High surface area-to-volume ratio; biomimetic architecture. | Cell culture substrates; components of composite materials. |

| Bioactive Scaffolds | Porous structure; surface functionalization with bioactive molecules. | Regenerative medicine; 3D cell culture models. |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future development of this compound and its applications will be driven by interdisciplinary research that spans the fields of chemistry, biology, and materials science. The synergy between these disciplines is essential for translating fundamental scientific discoveries into tangible technological advancements.

Chemists will continue to play a crucial role in developing novel synthetic methods for this compound and its derivatives, as well as in characterizing their molecular structure and properties. Biologists will be instrumental in evaluating the biological activity of these compounds, elucidating their mechanisms of action, and assessing their potential as therapeutic agents or probes for studying biological processes. Materials scientists will focus on harnessing the self-assembly properties of these molecules to create new materials with tailored functional properties for a wide range of applications, from biomedicine to electronics. bohrium.com

Collaborative efforts between researchers in these fields will be key to addressing the complex challenges and opportunities associated with this compound. For example, the design of a new drug delivery system based on a self-assembling this compound hydrogel would require expertise in organic synthesis, polymer chemistry, pharmacology, and cell biology. Similarly, the development of a novel biosensor incorporating this molecule would necessitate a combination of skills in surface chemistry, biochemistry, and device engineering. The convergence of these disciplines will undoubtedly lead to exciting new discoveries and innovations in the years to come, with this compound and similar functional molecules at the forefront of this scientific frontier. amerigoscientific.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing N-(Anilinocarbonyl)alanine with high purity?

- Methodological Answer :

- Step 1 : Use a nucleophilic acyl substitution reaction between aniline derivatives and activated alanine (e.g., using chloroformate or carbodiimide coupling agents).

- Step 2 : Optimize reaction conditions (e.g., pH, solvent polarity) to minimize side products. For example, chloroform (CHCl₃) and NaOH have been used for analogous alanine derivatives to control hydrolysis .

- Step 3 : Purify via column chromatography or recrystallization, monitored by HPLC or TLC for purity validation .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the anilinocarbonyl group (δ ~7.0–7.5 ppm for aromatic protons) and alanine backbone (δ ~1.3–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns, distinguishing it from isomers .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1650–1750 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern on the aniline ring influence the bioactivity of this compound derivatives?

- Methodological Answer :

- Step 1 : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the aniline ring.

- Step 2 : Test bioactivity (e.g., enzyme inhibition, receptor binding) using assays like fluorescence polarization or surface plasmon resonance (SPR).

- Step 3 : Correlate substituent effects with computational models (e.g., density functional theory (DFT) for electronic properties) .

Q. What mechanisms explain the stability of this compound under physiological conditions?

- Methodological Answer :

- Approach 1 : Perform accelerated stability studies (e.g., pH 2–9, 37°C) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the carbonyl group) .

- Approach 2 : Use isotopic labeling (e.g., deuterated solvents or ¹⁵N-alanine) to track degradation intermediates via LC-MS .

- Key Insight : Steric hindrance from the anilinocarbonyl group may reduce enzymatic degradation compared to unmodified alanine .

Q. How can computational modeling predict the interaction of this compound with target proteins?

- Methodological Answer :

- Step 1 : Generate a 3D structure using molecular docking software (e.g., AutoDock Vina) and compare binding affinities to native substrates.

- Step 2 : Validate predictions with molecular dynamics (MD) simulations to assess stability of ligand-protein complexes .

- Case Study : Analogous studies on alanine-rich N-terminal domains used MD to explain how codon sequences (e.g., GCG for alanine) influence protein folding .

Data Contradiction Resolution

Q. How to address discrepancies in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Step 1 : Standardize assay conditions (e.g., buffer composition, temperature) using NIH preclinical guidelines to ensure reproducibility .

- Step 2 : Perform meta-analysis of existing data to identify confounding variables (e.g., impurity levels >1% in commercial batches) .

- Step 3 : Use orthogonal assays (e.g., SPR vs. fluorescence-based assays) to confirm activity trends .

Functional and Mechanistic Studies

Q. What role does the alanine backbone play in the pharmacokinetics of this compound derivatives?

- Methodological Answer :

- Approach : Radiolabel the compound (e.g., ¹⁴C-alanine) to track absorption/distribution in model organisms.

- Key Finding : Alanine’s small size and zwitterionic nature enhance membrane permeability, but the anilinocarbonyl group may reduce renal clearance .

Can this compound act as a prodrug? Design strategies for targeted delivery.

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。